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Introduction

The cyclopropanation of a,3-unsaturated ketones (enones) using trimethylsulfoxonium iodide
Is a cornerstone transformation in organic synthesis, widely known as a variant of the Johnson-
Corey-Chaykovsky reaction.[1] This method provides a reliable and efficient pathway to
synthesize cyclopropyl ketones, which are valuable structural motifs present in numerous
natural products and pharmaceutical agents.[2][3] The reaction proceeds via the in situ
generation of dimethyloxosulfonium methylide (also known as Corey's ylide) from
trimethylsulfoxonium iodide and a strong base.[4] This stabilized sulfur ylide then reacts with
enones in a conjugate 1,4-addition fashion, followed by an intramolecular ring closure to furnish
the cyclopropane ring.[5][6] A key feature of this reaction is its diastereoselectivity, typically
favoring the formation of the trans-cyclopropane product regardless of the starting enone's
geometry.[1][4]

Reaction Mechanism

The reaction is initiated by the deprotonation of trimethylsulfoxonium iodide by a strong base
to form the reactive dimethyloxosulfonium methylide ylide.[7] This ylide, being a soft
nucleophile, preferentially attacks the B-carbon of the enone in a Michael-type 1,4-conjugate
addition.[1][8] This step generates a stabilized enolate intermediate. The reaction concludes
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with an intramolecular SN2-type displacement of the dimethyl sulfoxide (DMSO) leaving group
by the enolate, forming the three-membered cyclopropane ring.[4][5]
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Caption: Mechanism of Corey-Chaykovsky cyclopropanation of enones.

Quantitative Data Summary

The efficiency of the cyclopropanation can vary based on the substrate, base, and solvent
system employed. The following table summarizes representative data from the literature.

Temp. . . Referenc

Substrate Base Solvent °C) Time (h) Yield (%)
E)- "y

MTBD Acetonitrile 60 2.5 86 [9]
Chalcone
Tricyclic Room

KOtBu DMSO - 69 [10]
Enone Temp.
Cyclohex- ]

KOH (bmim)PFs - - 90-95 [11]
2-enone
) La—Lis-
Various . .

(biphenyldi  THF - - 73-97 [12]
Enones

olate)s
(B)-1-
henyl-3-
P y MTBD / o
(pyridin-2- Acetonitrile 60 2 69 [9]

MnO2
yl)prop-2-
en-1-olt

MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene T Tandem oxidation-cyclopropanation
reaction.

Experimental Protocols

The following protocols are generalized procedures for the cyclopropanation of enones.
Researchers should optimize conditions for their specific substrates.
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Protocol 1: General Procedure for Cyclopropanation

This procedure is adapted from a reported method for the cyclopropanation of a,3-unsaturated
carbonyl compounds.[9]

Materials:
o Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)

o Base: Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv) or Potassium tert-butoxide
(KOtBu, 1.2 equiv)

e Enone substrate (1.0 equiv)

e Anhydrous solvent: Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

« Nitrogen or Argon gas supply

o Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:

e Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert
atmosphere (N2 or Ar), add the base (e.g., NaH). If using NaH, wash it with anhydrous
hexanes to remove mineral oil and decant the solvent. Add anhydrous DMSO or THF to the
flask.

o Carefully add trimethylsulfoxonium iodide in one portion or portion-wise to the stirred
suspension of the base at room temperature.

 Stir the resulting mixture at room temperature for approximately 1 hour or until the evolution
of hydrogen gas ceases (if using NaH), indicating the formation of the ylide. The mixture will
become a clear to milky solution.

o Reaction: Dissolve the enone substrate in a minimal amount of the anhydrous solvent and
add it dropwise to the ylide solution at room temperature.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The
reaction is typically complete within 1-4 hours, though some substrates may require longer
reaction times or gentle heating.

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a
beaker of cold water.

Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl
acetate) three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Naz2S0Oa4),
and filter.

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by
silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl
acetate mixtures) to afford the pure cyclopropyl ketone.

Protocol 2: Tandem Oxidation-Cyclopropanation

This advanced protocol allows for the direct conversion of allylic alcohols to cyclopropyl

ketones in a one-pot sequence.[9]

Materials:

Allylic alcohol substrate (1.0 equiv)

Activated Manganese Dioxide (MnO32) (10 equiv)
Trimethylsulfoxonium iodide (1.2 equiv)
Organic Base: MTBD (2.0 equiv)

Anhydrous Acetonitrile (MeCN)

Procedure:

To a stirred solution of trimethylsulfoxonium iodide, activated MnOz2, and MTBD in
anhydrous acetonitrile, add a solution of the allylic alcohol in acetonitrile.
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» Heat the reaction mixture at 60 °C under a nitrogen atmosphere for 2-4 hours.

e Monitor the reaction by TLC for the consumption of the starting material and formation of the
product.

« After completion, cool the reaction mixture to room temperature and filter it through a pad of
Celite® to remove the MnO2. Wash the Celite® pad with an organic solvent (e.g., diethyl
ether).

» Concentrate the combined filtrate under reduced pressure.

» Purify the resulting residue by silica gel column chromatography to yield the desired
cyclopropyl ketone.[9]

Experimental Workflow

The logical flow for a typical cyclopropanation experiment is outlined below.
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Caption: A typical workflow for enone cyclopropanation experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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